molecular formula C6H12O2 B1606085 2-Methylbutyl formate CAS No. 35073-27-9

2-Methylbutyl formate

Cat. No.: B1606085
CAS No.: 35073-27-9
M. Wt: 116.16 g/mol
InChI Key: DWORILFBIRYUDC-UHFFFAOYSA-N
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Description

2-Methylbutyl formate (CAS No. 35073-27-9) is an ester widely utilized as a flavoring agent in the food and fragrance industries. It is derived from the esterification of formic acid with 2-methylbutanol, resulting in a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The compound is characterized by its fruity, herbaceous aroma, making it a popular choice for enhancing flavors in beverages, confectionery, and perfumes. Its applications are governed by stringent safety and regulatory standards due to its use in consumable products.

Properties

CAS No.

35073-27-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methylbutyl formate

InChI

InChI=1S/C6H12O2/c1-3-6(2)4-8-5-7/h5-6H,3-4H2,1-2H3

InChI Key

DWORILFBIRYUDC-UHFFFAOYSA-N

SMILES

CCC(C)COC=O

Canonical SMILES

CCC(C)COC=O

Other CAS No.

35073-27-9

Pictograms

Flammable; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Branching: 2-Methylbutyl isovalerate incorporates a branched isovaleroyl group (3-methylbutanoate), increasing steric hindrance compared to the linear formate group in this compound.
  • Unsaturation : 3-Methylbut-2-enyl formate contains a double bond, enhancing reactivity toward addition reactions.
  • Aromaticity: 2-Methylbutyl 2-hydroxybenzoate includes a phenolic hydroxyl group, enabling hydrogen bonding and altering solubility .

Physical and Chemical Properties

  • Volatility: Lower molecular weight esters like this compound (116.16 g/mol) exhibit higher volatility, making them suitable for airborne fragrance applications.
  • Hydrolysis Susceptibility : Formate esters (e.g., this compound) hydrolyze more rapidly than bulkier esters like isovalerates due to reduced steric protection of the ester carbonyl group.
  • Thermal Stability : The unsaturated 3-methylbut-2-enyl formate may decompose at elevated temperatures via peroxidation of the double bond, limiting its use in high-heat processes .

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